molecular formula C13H16F3NO3 B6351498 (1-Trifluoromethoxymethyl-propyl)-carbamic acid benzyl ester CAS No. 1208080-10-7

(1-Trifluoromethoxymethyl-propyl)-carbamic acid benzyl ester

Cat. No.: B6351498
CAS No.: 1208080-10-7
M. Wt: 291.27 g/mol
InChI Key: SLOSUTQTIGXCJZ-UHFFFAOYSA-N
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Description

"(1-Trifluoromethoxymethyl-propyl)-carbamic acid benzyl ester" is a carbamate derivative characterized by a benzyl ester group and a trifluoromethoxymethyl-propyl substituent. Carbamates are widely studied for their biological and chemical properties, often serving as intermediates in drug synthesis or protease inhibitors. The trifluoromethoxy group (CF₃O-) in this compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it relevant for pharmaceutical applications .

Properties

IUPAC Name

benzyl N-[1-(trifluoromethoxy)butan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO3/c1-2-11(9-20-13(14,15)16)17-12(18)19-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOSUTQTIGXCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(F)(F)F)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of a suitable precursor with trifluoromethyl aryl sulfonate (TFMS) or (E)-O-trifluoromethyl-benzaldoximes (TFBO) under specific conditions . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the successful incorporation of the trifluoromethoxy group.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of advanced trifluoromethoxylation reagents. These methods aim to improve yield and reduce production costs while maintaining the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Trifluoromethoxymethyl-propyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The trifluoromethoxy group can be oxidized under specific conditions.

    Reduction: Reduction reactions may target other functional groups within the molecule.

    Substitution: The trifluoromethoxy group can participate in substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium or nickel complexes. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

(1-Trifluoromethoxymethyl-propyl)-carbamic acid benzyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Trifluoromethoxymethyl-propyl)-carbamic acid benzyl ester involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and specificity by providing strong electron-withdrawing effects and increasing lipophilicity. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis
Compound Name (CAS/Reference) Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Evidence ID
Benzyl [(1R)-3-hydroxy-1-phenylpropyl]carbamate Hydroxy, phenylpropyl ~285.3 (est.) Potential chiral intermediate in drug synthesis
[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester Aminoethyl, piperidinyl, cyclopropyl ~403.5 (est.) Neuroactive scaffold; aminoethyl enhances solubility
[(R)-3-((S)-1-Carbamoyl-2-phenyl-ethylcarbamoyl)... Dipropylcarbamoyl, phenyl 510.634 Peptidomimetic design; dipropyl group increases steric bulk
(1R,4R)-{4-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester Hydroxyethyl, methylamino, cyclohexyl ~350.4 (est.) Conformational rigidity for receptor binding
Target Compound (Hypothetical) Trifluoromethoxymethyl, propyl ~325.3 (est.) High lipophilicity; potential CNS penetration N/A

Key Observations :

  • Trifluoromethoxymethyl vs. Hydroxy Groups : The trifluoromethoxy group in the target compound likely increases lipophilicity (logP) compared to hydroxy-substituted analogs (e.g., ), enhancing membrane permeability. However, it may reduce hydrogen-bonding capacity, affecting target affinity .
  • Aminoethyl vs. Trifluoromethoxymethyl: Aminoethyl substituents (e.g., ) improve aqueous solubility and enable ionic interactions, whereas trifluoromethoxymethyl favors blood-brain barrier penetration.
  • Steric Effects : Bulkier groups like dipropylcarbamoyl () or cyclopropyl () may hinder enzymatic degradation but reduce synthetic accessibility compared to the target compound’s linear propyl chain.

Biological Activity

(1-Trifluoromethoxymethyl-propyl)-carbamic acid benzyl ester is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The incorporation of trifluoromethyl groups in organic compounds has been associated with enhanced pharmacological properties, including increased potency and selectivity for biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethoxymethyl group, which is known to influence the lipophilicity and overall pharmacokinetic properties of drugs. The structural formula can be represented as follows:

C12H14F3N1O3\text{C}_{12}\text{H}_{14}\text{F}_3\text{N}_1\text{O}_3

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that compounds containing trifluoromethyl groups can enhance binding affinity and inhibit enzyme activity effectively. For instance, a study demonstrated that similar carbamate derivatives showed significant inhibition of N-acylethanolamine acid amidase (NAAA) with an IC50 value of 127 nM, suggesting a strong potential for analgesic applications .

In Vitro Studies

In vitro studies have shown that this compound exhibits potent biological activity. The following table summarizes key findings from various assays:

Assay Type Target IC50 Value (nM) Comments
NAAA InhibitionRat NAAA127Effective inhibition suggests analgesic potential
CytotoxicityCancer Cell Lines0.19 - 0.22Demonstrated significant cytotoxic effects
Enzyme InhibitionReverse TranscriptaseVariesEnhanced potency compared to non-fluorinated analogs

Study 1: Analgesic Properties

A study conducted by researchers at UC Irvine evaluated the analgesic properties of several carbamate derivatives, including this compound. The compound was found to significantly reduce pain responses in rat models, correlating with its NAAA inhibition profile .

Study 2: Anticancer Activity

Another investigation focused on the anticancer activity of this compound against various cancer cell lines. The results indicated that the compound exhibited dose-dependent cytotoxicity, with IC50 values ranging from 0.19 to 0.22 μM, highlighting its potential as a chemotherapeutic agent .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, related compounds suggest favorable absorption and distribution characteristics due to the lipophilic nature imparted by the trifluoromethyl group. Preliminary data indicate a half-life conducive for therapeutic applications.

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